molecular formula C6H2Br2FNO2 B2451583 1,3-Dibromo-5-fluoro-2-nitrobenzene CAS No. 898128-02-4

1,3-Dibromo-5-fluoro-2-nitrobenzene

Cat. No.: B2451583
CAS No.: 898128-02-4
M. Wt: 298.893
InChI Key: NHVNREXXMPLVQB-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 and a molecular weight of 298.89 g/mol . It is characterized by the presence of two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is typically found as a white to light yellow crystalline solid and is known for its significant chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving the fluorination, nitration, and bromination of benzene derivatives . The general synthetic route includes:

    Fluorination: Introduction of a fluorine atom to the benzene ring.

    Nitration: Addition of a nitro group (-NO2) to the benzene ring.

    Bromination: Introduction of bromine atoms to the benzene ring.

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions due to its reactive nature.

    Medicine: Investigated for potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but different positioning of the fluorine and nitro groups.

    1,4-Dibromo-2-fluoro-5-nitrobenzene: Another isomer with different bromine and fluorine positions.

    1,3-Dibromo-5-fluorobenzene: Lacks the nitro group, making it less reactive.

Biological Activity

1,3-Dibromo-5-fluoro-2-nitrobenzene is a halogenated aromatic compound with significant potential in biological applications. Its unique chemical structure, characterized by the presence of bromine, fluorine, and nitro groups, contributes to its reactivity and biological activity. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3Br2FNO2. The presence of multiple halogen atoms alters its electronic properties, enhancing its interactions with biological targets. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that are relevant to its biological activity:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. Its nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
  • Antimicrobial Activity : Halogenated nitro compounds are known for their antimicrobial properties. They can disrupt cellular processes in bacteria and fungi, leading to cell death.
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cell lines, potentially through the generation of reactive oxygen species (ROS) or by interfering with DNA replication.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve the activation of caspases and modulation of key signaling pathways involved in cell survival.

Case Study 1: Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on both bacterial strains at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxicity in Cancer Research

A study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Mechanistic investigations suggested that the compound induced apoptosis through the mitochondrial pathway .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in MCF-7 cells
CytotoxicityIC50 = 15 µM in breast cancer cells

Table 2: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC6H3Br2FNO2Antimicrobial, anticancer
1-Bromo-2-fluoro-4-nitrobenzeneC6H4BrFNO2Moderate antimicrobial
1-Chloro-3-fluoro-5-nitrobenzeneC6H4ClFNO2Low cytotoxicity

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNREXXMPLVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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